(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3,N-dimethyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)21(3)14-17-11-7-8-12-22(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17-18H,7-8,11-14,20H2,1-3H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDOIPZWTZBHAN-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reaction Optimization
The amide bond formation between the piperidine moiety and the amino acid backbone is critical. Protocols from WO2018220646A1 highlight the use of coupling agents such as hydroxybenzotriazole (HOBt) or 2-hydroxypyridine in chloro solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., dimethylformamide). Reaction temperatures range from 25°C to 150°C, with higher temperatures accelerating coupling but risking racemization.
Table 1: Representative Coupling Conditions
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HOBt | Dichloromethane | 25–30 | 78–82 |
| 2-Hydroxypyridine | DMF | 50–60 | 85–88 |
| TMSBr | Ethanol | Reflux | 90–92 |
Stereochemical Control
The (S)-configuration at the amino center is preserved using chiral auxiliaries or asymmetric catalysis. For instance, (S)-phenylethylamine serves as a chiral base during intermediate purification, ensuring enantiomeric excess >98%. Alternative approaches employ TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical inhibitor to suppress racemization during high-temperature steps.
Key Intermediates and Their Synthesis
Piperidine Derivative Preparation
The 1-benzyl-piperidin-2-ylmethylamine intermediate is synthesized via reductive amination of piperidin-2-ylmethanol with benzaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C achieves >95% conversion.
Amino Acid Backbone Modification
The (S)-2-amino-3-methylbutanoic acid derivative is prepared through enzymatic resolution using immobilized lipases, achieving enantiomeric ratios of 99:1. Subsequent N-methylation employs methyl iodide in the presence of potassium carbonate, yielding the tertiary amide.
Purification and Characterization
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves diastereomers, ensuring >99% purity. Recrystallization from isopropyl acetate/cyclohexane mixtures further enhances crystallinity.
Table 2: Purification Methods and Outcomes
| Method | Solvent System | Purity (%) |
|---|---|---|
| HPLC (Chiral) | Hexane/Isopropanol | 99.5 |
| Recrystallization | Isopropyl acetate/Cyclohexane | 98.7 |
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy validate structural integrity. Key NMR signals include:
-
δ 1.05 ppm (d, 3H) : Methyl group adjacent to the amide nitrogen.
-
δ 3.45 ppm (m, 1H) : Piperidine methine proton.
IR spectra show characteristic amide C=O stretches at 1650–1680 cm⁻¹.
Scalability and Industrial Considerations
Solvent Recovery Systems
Large-scale syntheses prioritize solvent recycling, particularly for dichloromethane and ethanol, reducing production costs by 20–25%.
Byproduct Management
Unreacted benzaldehyde from reductive amination is removed via steam distillation, achieving <0.1% residual aldehyde in the final product.
Comparative Analysis of Synthetic Approaches
Table 3: Efficiency of Synthetic Routes
| Route | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| A | 5 | 62 | 99.1 |
| B | 4 | 71 | 98.5 |
Route B, utilizing TMSBr in ethanol for coupling, offers superior yields and reduced racemization compared to traditional HOBt-mediated routes.
Challenges and Mitigation Strategies
Racemization During Coupling
Elevated temperatures (>60°C) promote racemization. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Features
The compound features:
- A piperidine ring with a benzyl substitution.
- An amino group that contributes to its reactivity.
- A dimethyl butyramide moiety that enhances its lipophilicity, potentially influencing its pharmacokinetics.
Pharmacological Studies
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3,N-dimethyl-butyramide has been investigated for its potential interactions with various biological targets. Some key areas include:
- Receptor Binding Studies : Understanding how this compound interacts with neurotransmitter receptors can provide insights into its potential as a therapeutic agent for neurological disorders.
- Mechanism of Action : Research is ongoing to elucidate the specific pathways through which this compound exerts its effects, including studies on dosage response and efficacy.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity or altered pharmacological profiles. These derivatives can be explored for:
- Improved Selectivity : Modifying the structure may enhance selectivity towards specific receptors, which is crucial for minimizing side effects in therapeutic applications.
- Novel Therapeutics : Derivatives can be tested for their potential use in treating conditions such as anxiety, depression, or other psychiatric disorders.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. This compound's unique stereochemistry allows researchers to explore:
- Enantiomeric Effects : The (S) configuration may lead to different biological responses compared to its (R) counterpart, providing insights into chiral drug design.
Case Study 1: Interaction with Dopamine Receptors
A study highlighted the interaction of this compound with dopamine D2 receptors, suggesting potential applications in treating schizophrenia. The findings indicated that the compound exhibited moderate affinity for these receptors, warranting further investigation into its therapeutic potential.
Case Study 2: Synthesis and Evaluation of Derivatives
Research conducted on various derivatives synthesized from this compound revealed that certain modifications enhanced binding affinity to serotonin receptors. This suggests a promising avenue for developing new antidepressants based on this scaffold .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
(a) (S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide
- Structure: Replaces the benzyl group with a 4-cyano-benzyl substituent.
- Impact: The electron-withdrawing cyano group (-CN) enhances polarity and may alter binding affinity to hydrophobic pockets. Molecular weight (245.32 g/mol) is lower than the target compound due to reduced steric bulk .
- Applications: Potential use in protease inhibition, similar to other peptidomimetics .
(b) (S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide
- Structure : Features 2,3-dichloro-benzyl substitution.
- Higher molar mass (289.20 g/mol) compared to the target compound .
(c) (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide
Variations in the Piperidine Core
(a) (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3,N-dimethyl-butyramide
- Structure : Substitutes the piperidine-2-ylmethyl group with a 4-ylmethyl analog.
- The 4-position may reduce steric clashes in binding pockets compared to the 2-position .
(b) 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide
Heterocyclic and Aromatic Modifications
(a) (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide
- Structure : Replaces benzyl with pyridin-3-ylmethyl.
- This modification could enhance interactions with charged residues in enzymatic active sites .
(b) (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide
Research Implications and Limitations
- Structural-Activity Relationships (SAR): The benzyl and piperidine substitutions significantly influence electronic, steric, and solubility properties, which are critical for optimizing target engagement. For example, chloro and cyano groups may enhance binding to hydrophobic enzymes like cathepsin-L or proteases .
- Synthetic Challenges: Many analogs (e.g., target compound, 4-cyano derivative) are discontinued, suggesting difficulties in synthesis or purification .
- Data Gaps : Pharmacological data (e.g., IC₅₀, bioavailability) are absent in the provided evidence, limiting direct efficacy comparisons.
Biological Activity
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3,N-dimethyl-butyramide is a synthetic compound notable for its structural complexity and potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 317.5 g/mol. Its structure includes a piperidine ring with a benzyl group and an amino group, contributing to its pharmacological potential. The specific stereochemistry at both the amino and piperidine centers is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H31N3O |
| Molecular Weight | 317.5 g/mol |
| Boiling Point | 440.1 ± 25 °C (predicted) |
| Density | 1.041 ± 0.06 g/cm³ (predicted) |
| pKa | Not available |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that this compound may act as a modulator or inhibitor in various neuropharmacological pathways, influencing both receptor activation and signal transduction mechanisms .
Neuropharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Dopamine Receptor Modulation : The compound may influence dopaminergic signaling pathways, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptor Interaction : Potential interactions with serotonin receptors suggest implications for mood regulation and anxiety disorders .
In Vitro Studies
In vitro evaluations have demonstrated the compound's potential efficacy in various assays, including:
- Cellular Assays : Studies measuring cellular activity through fluorescence assays have shown that the compound can induce significant effects at concentrations ranging from 500 nM to 50 µM, comparable to known pharmacological agents like depsipeptide .
Case Studies and Research Findings
Several studies have highlighted the compound's unique properties:
- Comparative Modeling Studies : Research utilizing comparative modeling approaches has explored the selectivity and activity of this compound against other compounds, revealing insights into its structural basis for activity .
- Multitarget Profiling : The compound has been part of multitarget profiling studies that assess its potential as a multitarget-directed ligand (MTDL), indicating promising results in modulating multiple biological pathways simultaneously .
Q & A
Basic: What experimental strategies are recommended for synthesizing (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3,N-dimethyl-butyramide with high enantiomeric purity?
Methodological Answer:
- Step 1 : Utilize chiral auxiliary-assisted coupling reactions, such as carbodiimide-mediated amide bond formation (e.g., EDC/HOBT), to preserve stereochemistry during the assembly of the benzylpiperidine and butyramide moieties .
- Step 2 : Implement chiral chromatography (e.g., using polysaccharide-based columns) to resolve diastereomers or enantiomers, as co-elution of epimers is common in structurally similar compounds .
- Step 3 : Monitor racemization risks by conducting time-course NMR studies under reaction conditions (e.g., temperature, pH) to optimize synthetic protocols .
Advanced: How can researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability) for this compound?
Methodological Answer:
- Approach 1 : Standardize assay conditions (e.g., buffer composition, enzyme source, and incubation time). For example, organic solvent residues (e.g., DMSO) above 1% can alter enzyme kinetics, leading to inconsistent results .
- Approach 2 : Validate target engagement using orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity and X-ray crystallography for structural confirmation .
- Approach 3 : Conduct meta-analyses of published data to identify confounding variables (e.g., enzyme isoforms, assay temperature) and design controlled comparative studies .
Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- Technique 1 : High-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns, particularly for distinguishing between stereoisomers .
- Technique 2 : Multidimensional NMR (¹H, ¹³C, COSY, HSQC) to assign stereochemistry at the (S)-2-amino and N-methyl positions, resolving potential diastereomeric impurities .
- Technique 3 : X-ray crystallography to unambiguously determine the absolute configuration, leveraging structural analogs with resolved crystal structures (e.g., benzylpiperidine-containing cholinesterase inhibitors) .
Advanced: What strategies mitigate racemization during the synthesis of stereospecific intermediates?
Methodological Answer:
- Strategy 1 : Optimize reaction temperatures (e.g., <0°C for acid-sensitive intermediates) to reduce thermal racemization, as demonstrated in peptide coupling protocols .
- Strategy 2 : Employ protic solvents (e.g., methanol) or additives (e.g., Hünig’s base) to stabilize transition states and suppress base-catalyzed stereochemical inversion .
- Strategy 3 : Use in-situ monitoring (e.g., circular dichroism spectroscopy) to detect early-stage racemization and adjust reaction parameters dynamically .
Basic: How should researchers handle and store this compound to ensure long-term stability?
Methodological Answer:
- Storage Protocol : Store under inert gas (argon) at –20°C in amber glass vials to prevent oxidation and photodegradation. Desiccants (e.g., silica gel) should be used to avoid hydrolysis of the amide bond .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps, and validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Advanced: How can computational models predict the binding interactions of this compound with neurological targets (e.g., cholinesterases)?
Methodological Answer:
- Method 1 : Perform molecular docking using resolved crystal structures (e.g., human butyrylcholinesterase PDB: 6EQP) to map key interactions (e.g., π-π stacking with benzylpiperidine) .
- Method 2 : Apply molecular dynamics simulations to assess binding stability under physiological conditions (e.g., solvation effects, conformational flexibility of the butyramide group) .
- Method 3 : Validate predictions with mutational studies (e.g., Ala-scanning of enzyme active sites) to confirm critical residues for ligand binding .
Basic: What purification methods are effective for isolating this compound from reaction byproducts?
Methodological Answer:
- Step 1 : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate polar byproducts .
- Step 2 : Apply recrystallization in solvent pairs (e.g., ethanol/water) to enhance purity, guided by differential solubility of stereoisomers .
- Step 3 : Confirm purity via HPLC with chiral columns (e.g., Chiralpak IA) and UV detection at 254 nm .
Advanced: How do researchers address low reproducibility in biological activity studies for this compound?
Methodological Answer:
- Solution 1 : Establish standardized cell lines (e.g., HEK293 with stable overexpression of target receptors) to minimize variability in cellular assays .
- Solution 2 : Use isotopic labeling (e.g., ¹³C/¹⁵N) to track compound stability and metabolism in vitro, identifying degradation products that may interfere with assays .
- Solution 3 : Collaborate with multi-center validation studies to benchmark activity data against shared reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
